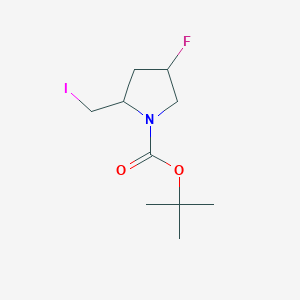

1-(3-(Aminometil)piperidin-1-il)-2-propilpentan-1-ona

Descripción general

Descripción

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary widely, and their properties can be influenced by the presence of various functional groups .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure. For example, the compound “1-(3-(Aminomethyl)piperidin-1-yl)ethanone” has a molecular weight of 156.23 .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Juegan un papel importante en la industria farmacéutica . Se cubrieron las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales, así como los últimos avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .

Aplicaciones anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Se descubrió que varios alcaloides de piperidina aislados de hierbas naturales, exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones antivirales

Los derivados de piperidina también se han utilizado como antivirales . Han mostrado varias características farmacofóricas importantes y se están utilizando en diferentes aplicaciones terapéuticas .

Aplicaciones antimaláricas

Los derivados de piperidina también se están utilizando como agentes antimaláricos .

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina han mostrado propiedades antimicrobianas y antifúngicas .

Aplicaciones antihipertensivas

Los derivados de piperidina se están utilizando como agentes antihipertensivos .

Aplicaciones analgésicas y antiinflamatorias

Los derivados de piperidina han mostrado propiedades analgésicas y antiinflamatorias .

Aplicaciones antipsicóticas

Los derivados de piperidina se están utilizando como agentes antipsicóticos .

Mecanismo De Acción

The mechanism of action of AMPP is not fully understood. However, it is believed that the molecule acts as a nucleophile in certain reactions, such as the synthesis of peptides and proteins. It is also believed that AMPP can act as a catalyst in certain reactions, such as the synthesis of polymers.

Biochemical and Physiological Effects

The biochemical and physiological effects of AMPP are not well understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, studies have also shown that AMPP can act as an agonist of certain receptors, such as the 5-HT1A receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using AMPP in laboratory experiments is its versatility and reactivity. The molecule is highly reactive, making it ideal for synthesizing a variety of compounds and materials. In addition, it is also relatively easy to synthesize and is relatively inexpensive.

However, there are also some limitations to using AMPP in laboratory experiments. The molecule is water-soluble and can be degraded in aqueous solutions, making it difficult to use in certain experiments. In addition, AMPP can also act as an inhibitor of certain enzymes, making it difficult to use in certain experiments.

Direcciones Futuras

There are a number of potential future directions for research involving AMPP. These include further investigation into the biochemical and physiological effects of the molecule, as well as its potential applications in pharmaceuticals, agrochemicals, and other materials. In addition, further research could also be done into the synthesis of AMPP and its use in the synthesis of other compounds and materials. Finally, research could also be done into the use of AMPP as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.

Propiedades

IUPAC Name |

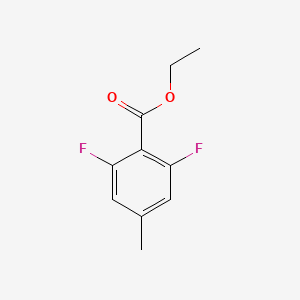

1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFXOPQLJVGLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)

![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)

![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)

![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)